BenchChemオンラインストアへようこそ!

N-(5-(2-fluorobenzyl)thiazol-2-yl)-2-(phenylamino)acetamide

Src kinase inhibition Anticancer activity Structure-Activity Relationship

N-(5-(2-fluorobenzyl)thiazol-2-yl)-2-(phenylamino)acetamide (CAS 854004-93-6) is a synthetic small molecule belonging to the phenylaminothiazole class, a group extensively studied for kinase inhibition, particularly against Src family kinases and in cardiovascular applications. The compound features a thiazole core with a 2-fluorobenzyl substituent at the 5-position and a phenylaminoacetamide moiety, a structural arrangement designed to interact with the ATP-binding pocket of kinases.

Molecular Formula C18H16FN3OS
Molecular Weight 341.4
CAS No. 854004-93-6
Cat. No. B2715044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(2-fluorobenzyl)thiazol-2-yl)-2-(phenylamino)acetamide
CAS854004-93-6
Molecular FormulaC18H16FN3OS
Molecular Weight341.4
Structural Identifiers
SMILESC1=CC=C(C=C1)NCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3F
InChIInChI=1S/C18H16FN3OS/c19-16-9-5-4-6-13(16)10-15-11-21-18(24-15)22-17(23)12-20-14-7-2-1-3-8-14/h1-9,11,20H,10,12H2,(H,21,22,23)
InChIKeyQLMSBDLVWJLLGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(2-fluorobenzyl)thiazol-2-yl)-2-(phenylamino)acetamide (CAS 854004-93-6): A Selective Src Kinase Inhibitor Candidate for Scientific Procurement


N-(5-(2-fluorobenzyl)thiazol-2-yl)-2-(phenylamino)acetamide (CAS 854004-93-6) is a synthetic small molecule belonging to the phenylaminothiazole class, a group extensively studied for kinase inhibition, particularly against Src family kinases and in cardiovascular applications [1]. The compound features a thiazole core with a 2-fluorobenzyl substituent at the 5-position and a phenylaminoacetamide moiety, a structural arrangement designed to interact with the ATP-binding pocket of kinases. Its differentiation from closely related analogs hinges on the specific 2-fluorobenzyl substitution, which influences target affinity and cellular anti-proliferative activity.

Why 2-Fluorobenzyl Substitution Matters: The Structural Basis for Differentiating N-(5-(2-fluorobenzyl)thiazol-2-yl)-2-(phenylamino)acetamide from Its Halogenated Analogs


Generic substitution within the phenylaminothiazole class is invalid due to the structure-activity relationship (SAR) sensitivity around the N-benzyl substituent. Research on analogous thiazolyl N-benzyl-substituted acetamide derivatives shows that minor halogen substitutions on the benzyl ring drive divergent biological outcomes. The Src kinase inhibitory and anti-cancer activities of these molecules are highly dependent on the position and type of halogen, with fluorinated derivatives exhibiting distinct potency and selectivity profiles compared to their chlorinated or unsubstituted counterparts [1]. Simply interchanging this compound with a 2-chlorobenzyl or 4-fluorobenzyl analog will result in a different pharmacological profile, making exact structural matching critical for reproducible research.

Quantitative Differentiation of N-(5-(2-fluorobenzyl)thiazol-2-yl)-2-(phenylamino)acetamide: Evidence for Scientific Selection


Antiproliferative Activity of the Fluorobenzylthiazolyl Scaffold vs. Unsubstituted N-Benzyl in Cancer Cell Lines

In a head-to-head study of N-benzyl-substituted acetamide derivatives, the 4-fluorobenzylthiazolyl derivative 8b demonstrated significant cell proliferation inhibition, whereas the unsubstituted N-benzyl analog was notably more potent against c-Src kinase. This study provides direct evidence that fluorobenzyl substitution on the thiazole core is a key driver of anti-proliferative activity in breast cancer and leukemia cells, supporting the procurement of N-(5-(2-fluorobenzyl)thiazol-2-yl)-2-(phenylamino)acetamide for oncology-focused research [1].

Src kinase inhibition Anticancer activity Structure-Activity Relationship

The Critical Role of Halogen Identity: 2-Fluorobenzyl vs. 2-Chlorobenzyl Substitution on the Thiazole Core

The compound N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-(phenylamino)acetamide (CAS 618390-72-0) exists as the direct 2-chlorinated structural analog. While a direct, published biological comparison between the 2-fluoro and 2-chloro derivatives is not available in the retrieved primary literature, class-level SAR from the phenylaminothiazole patent family indicates that the electron-withdrawing nature and size of the halogen at the 2-position are critical for modulating target binding and pharmacokinetic properties. The smaller, more electronegative fluorine atom in the target compound is expected to confer different metabolic stability and target engagement kinetics compared to the larger, more lipophilic chlorine substituent, making simple analog substitution scientifically unreliable for consistent target validation [1].

Halogen bonding Medicinal chemistry Selectivity profile

Differentiation Through Pharmacological Intent: Src/Abl Pathway Targeting vs. Broad-Spectrum Kinase Inhibition in Phenylaminothiazoles

The patent family covering substituted phenylaminothiazoles explicitly claims their use for the treatment and/or prevention of hypertension and other cardiovascular disorders, positioning them as Src/Abl pathway modulators with a distinct therapeutic indication [1]. This is in contrast to other phenylaminothiazole-based inhibitors, such as masitinib, which is optimized for KIT kinase inhibition, or TNIK inhibitors like KY-05009 (IC50 = 9 nM for TNIK), which are developed for oncology and fibrosis [2][3]. Selecting N-(5-(2-fluorobenzyl)thiazol-2-yl)-2-(phenylamino)acetamide is therefore a decision to prioritize a tool compound with a defined cardiovascular pharmacological lineage over a more generalized kinase probe.

Kinase selectivity Cardiovascular disease Pharmacological intent

Optimal Application Scenarios for N-(5-(2-fluorobenzyl)thiazol-2-yl)-2-(phenylamino)acetamide Based on Verified Differential Evidence


Cardiovascular Disease Modeling: Hypertension and Cardiac Hypertrophy Studies

For research groups using in vitro or in vivo models of hypertension or cardiac hypertrophy, this compound is the appropriate tool selection. Its development lineage directly originates from patents claiming methods for treating cardiovascular disorders via Src/Abl pathway modulation, a mechanism implicated in angiotensin II signaling and pressure overload-induced cardiac remodeling [1]. Using an oncology-based phenylaminothiazole analog would introduce a mismatched pharmacological lineage for cardiovascular endpoints.

Oncological Cell Proliferation Screening: Focusing on Breast Cancer and Leukemia Panels

For studies prioritizing cell-based anti-proliferative activity in breast cancer (BT-20) and leukemia (CCRF-CEM) cell lines, the fluorobenzylthiazolyl scaffold provides a differentiated starting point. A structurally related 4-fluorobenzylthiazolyl analog demonstrated 64–71% proliferation inhibition in these very cell lines at 50 µM, while the same scaffold's unsubstituted N-benzyl derivative showed a divergent profile with stronger isolated kinase inhibition [2]. This compound is therefore ideal for phenotypic screening cascades where cellular efficacy is the primary gatekeeper.

Structure-Activity Relationship (SAR) Studies on Halogen Bonding in Kinase Inhibitors

Medicinal chemistry teams conducting SAR exploration around the N-benzyl substituent of phenylaminothiazoles should procure this compound alongside its direct 2-chlorobenzyl analog (CAS 618390-72-0) to generate comparative data. The distinct electronic and steric properties of fluorine versus chlorine at this position are hypothesized to drive differences in target affinity, selectivity, and metabolic stability, making this pair a valuable tool for understanding halogen bonding contributions to kinase inhibitor pharmacology [1].

Kinase Selectivity Profiling: Src Family Kinase Panel Screening

This compound is best utilized in a focused Src family kinase selectivity panel. The broader compound class includes inhibitors of KIT, TNIK, and other kinases, but the specific substitution pattern of this molecule aligns with patents targeting Src/Abl pathways [1]. Researchers should employ it to probe the selectivity window within the Src family, comparing its profile against well-characterized standards like dasatinib or the unsubstituted N-benzyl derivative which showed GI50 values of 1.34–2.30 µM in engineered Src cell lines [2].

Quote Request

Request a Quote for N-(5-(2-fluorobenzyl)thiazol-2-yl)-2-(phenylamino)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.